
2-(2-Isopropylphenoxy)propanoic acid
Descripción general
Descripción
2-(2-Isopropylphenoxy)propanoic acid is a chemical compound with the empirical formula C12H16O3 and a molecular weight of 208.25 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI key KJOWLMCSCDFVCH-UHFFFAOYSA-N . The InChI string is 1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 208.25 and an empirical formula of C12H16O3 .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis and Drug Development :
- "2-(2-Isopropylphenoxy)propanoic acid" is a key intermediate in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). A one-pot synthesis method has been developed for ibuprofen with improved yield and efficiency, using consecutive metalation and electrophilic substitution stages starting with p-xylene (Faigl & Schlosser, 1991).
- The compound has also been used in the enantioselective synthesis of optically active non-steroidal anti-inflammatory drugs, like ibuprofen and ketoprofen, which are crucial for controlling stereochemistry in drug synthesis (Hamon, Massy-Westropp, & Newton, 1995).
Environmental Science and Waste Management :
- In environmental applications, the mechanochemistry of ibuprofen, which contains "this compound," has been studied for potential applications in the detoxification of expired pharmaceuticals. Mechanochemical treatment can lead to the degradation of ibuprofen, thereby reducing its pharmaceutical activity and toxicity (Andini et al., 2012).
Catalysis and Chemical Reactions :
- The compound has been involved in studies related to catalysis, like the isopropylation of phenol to synthesize important drugs such as propofol. Parameters such as the type of catalyst and reaction temperature play a significant role in determining the selectivity and efficiency of these reactions (Yadav & Salgaonkar, 2005).
- Another application is in the adsorption studies of related compounds, like 2-(2,4-dichlorophenoxy)propanoic acid, for environmental remediation. These studies provide insights into effective methods for removing herbicides from water sources (Kamaraj et al., 2015).
Biotechnological Applications :
- It has also been used in biotechnological applications, such as the lipase-catalyzed stereoselective esterification of halogen-containing carboxylic acids. This process is significant for the optical resolution of racemic carboxylic acids, which is important in the production of enantiomerically pure pharmaceuticals (Pan et al., 1990).
Análisis Bioquímico
Biochemical Properties
The exact role of 2-(2-Isopropylphenoxy)propanoic acid in biochemical reactions is not well-documented. Given its structural similarity to other phenolic compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s specific chemical structure, including the isopropyl group and the propanoic acid moiety .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Currently, there is no available information on the effects of different dosages of this compound in animal models . Future studies could explore this aspect, including any threshold effects, as well as any toxic or adverse effects at high doses.
Propiedades
IUPAC Name |
2-(2-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWLMCSCDFVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396287 | |
| Record name | 2-(2-isopropylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161790-37-0 | |
| Record name | 2-(2-isopropylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)
![N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide](/img/structure/B181907.png)
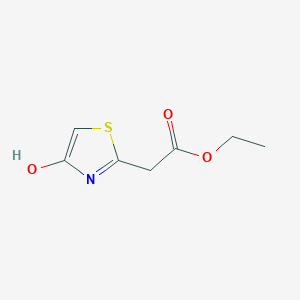
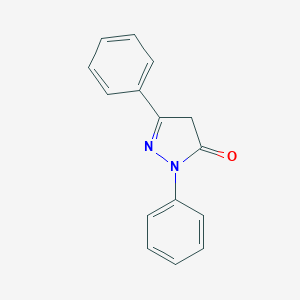
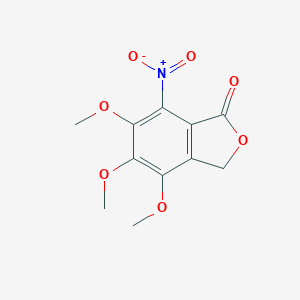

![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)
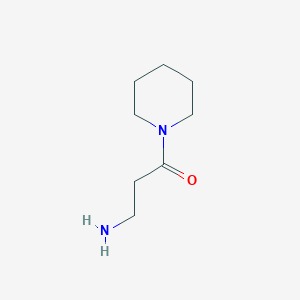

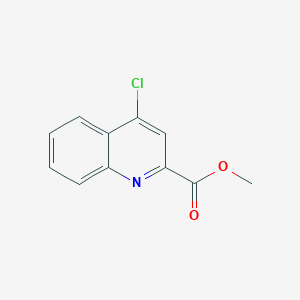
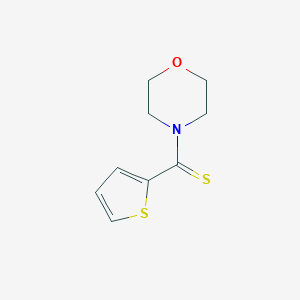
![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)